3-hydroxyoxetane-3-carboxamide
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Overview
Description
3-Hydroxyoxetane-3-carboxamide is a chemical compound with the molecular formula C4H7NO3. It features a four-membered oxetane ring with a hydroxyl group and a carboxamide group attached to the same carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxyoxetane-3-carboxamide typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a hydroxyamide precursor under acidic or basic conditions. Another approach involves the use of epoxide ring-opening reactions followed by cyclization to form the oxetane ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxyoxetane-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxetane-3-carboxamide.
Reduction: Formation of 3-aminooxetane-3-carboxamide.
Substitution: Formation of various substituted oxetane derivatives.
Scientific Research Applications
3-Hydroxyoxetane-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and polymers with unique properties
Mechanism of Action
The mechanism of action of 3-hydroxyoxetane-3-carboxamide involves its interaction with specific molecular targets. The hydroxyl and carboxamide groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways and result in various physiological effects .
Comparison with Similar Compounds
- 3-Hydroxyoxetane-3-carboxylic acid
- 3-Aminooxetane-3-carboxamide
- 3-Hydroxyoxetane-2-carboxamide
Comparison: 3-Hydroxyoxetane-3-carboxamide is unique due to the presence of both a hydroxyl and a carboxamide group on the same carbon atom. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, 3-hydroxyoxetane-3-carboxylic acid lacks the amide functionality, which can significantly alter its reactivity and interaction with biological targets .
Properties
CAS No. |
1273577-19-7 |
---|---|
Molecular Formula |
C4H7NO3 |
Molecular Weight |
117.10 g/mol |
IUPAC Name |
3-hydroxyoxetane-3-carboxamide |
InChI |
InChI=1S/C4H7NO3/c5-3(6)4(7)1-8-2-4/h7H,1-2H2,(H2,5,6) |
InChI Key |
KVKRRVJMKMVPTA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(C(=O)N)O |
Purity |
95 |
Origin of Product |
United States |
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